(1H-imidazol-4-yl)-p-tolyl-methanone
Overview
Description
(1H-imidazol-4-yl)-p-tolyl-methanone is a compound that features an imidazole ring substituted with a p-tolyl group at the 4-position. Imidazole derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of the imidazole ring imparts unique chemical and biological properties to the compound, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1H-imidazol-4-yl)-p-tolyl-methanone typically involves the condensation of an imidazole derivative with a p-tolyl ketone. One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production of imidazole derivatives often employs large-scale condensation reactions. For example, the oxidative condensation of ketones and amidines can be used to produce imidazole derivatives in good yields . This method utilizes molecular oxygen as an oxidant and basic conditions to promote cyclization.
Chemical Reactions Analysis
Types of Reactions
(1H-imidazol-4-yl)-p-tolyl-methanone undergoes several types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tert-butylhydroperoxide (TBHP) for oxidation reactions and reducing agents like sodium borohydride for reduction reactions . Substitution reactions often require the use of halogenating agents or nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can lead to the formation of imidazole N-oxides, while substitution reactions can yield a variety of substituted imidazole derivatives.
Scientific Research Applications
(1H-imidazol-4-yl)-p-tolyl-methanone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of materials with specific properties, such as dyes and catalysts.
Mechanism of Action
The mechanism of action of (1H-imidazol-4-yl)-p-tolyl-methanone involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, enzymes, and receptors, modulating their activity. This interaction can affect various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Imidazole: The parent compound, known for its broad range of chemical and biological properties.
Benzimidazole: Similar in structure but with an additional fused benzene ring, offering different biological activities.
Thiazole: Contains a sulfur atom in place of one nitrogen in the imidazole ring, leading to distinct chemical properties.
Uniqueness
(1H-imidazol-4-yl)-p-tolyl-methanone is unique due to the presence of the p-tolyl group, which can enhance its lipophilicity and ability to interact with hydrophobic regions of biological targets. This structural feature distinguishes it from other imidazole derivatives and contributes to its specific applications in research and industry .
Properties
IUPAC Name |
1H-imidazol-5-yl-(4-methylphenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-8-2-4-9(5-3-8)11(14)10-6-12-7-13-10/h2-7H,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJACNNVFZULNKR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN=CN2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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